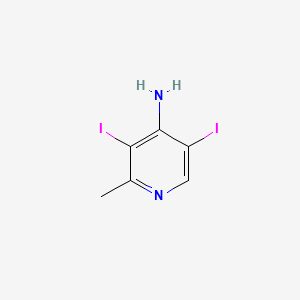

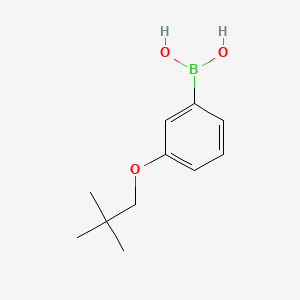

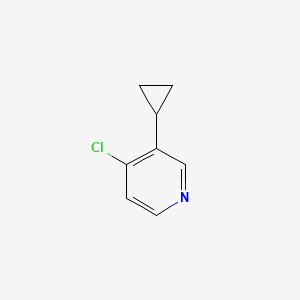

![molecular formula C14H8ClF3O2 B567614 4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸 CAS No. 1261964-03-7](/img/structure/B567614.png)

4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a complex process that involves several steps. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported . Another method involves the use of trifluoromethyltrimethylsilane . Additionally, a method involving the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 has been reported .

Chemical Reactions Analysis

Trifluoromethylation reactions are widely used in the synthesis of various organic compounds. These reactions involve the introduction of a trifluoromethyl group into an organic compound .

科学研究应用

环境持久性和生物富集

研究已经突出了全氟羧酸盐(PFCAs)的环境持久性和生物富集潜力,这些化学物质在结构上与4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸相关。这些研究强调了对野生动物中PFCAs的持续监测和评估的必要性,以及由于它们的持久性和生物富集性质可能对人类健康造成的影响 (Conder et al., 2008)。

降解和环境影响

对聚氟烷基化学品的微生物降解进行的调查,包括与4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸相关的化学品,突出了环境降解的挑战和潜在途径。这项研究对于了解这些持久性化学品如何在环境中管理或修复至关重要 (Liu & Mejia Avendaño, 2013)。

氟化替代品和风险

一项关于传统全氟烷基物质(PFAS)的氟化替代品的综述讨论了这些新化合物的化学特性、环境释放和潜在的人类和环境健康风险。该研究呼吁进一步研究评估这些替代品的安全性和环境影响,这些替代品在结构上类似于4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸 (Wang et al., 2013)。

新型合成应用

三氟甲磺酸在有机合成中的应用,包括涉及类似于4'-氯-5-(三氟甲基)-[1,1'-联苯]-3-羧酸的化合物的反应,展示了氟化酸在促进各种化学转化中的作用。这项研究强调了这类化合物在为有机化合物开发新的合成方法方面的重要性 (Kazakova & Vasilyev, 2017)。

安全和危害

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

未来方向

作用机制

Target of Action

It’s known that this compound is used in suzuki-miyaura coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In Suzuki-Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is significant in the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Result of Action

The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds with diverse structures and properties .

Action Environment

The efficacy and stability of 4’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of a suitable catalyst (e.g., palladium), and the nature of the other reactants .

属性

IUPAC Name |

3-(4-chlorophenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRCLVVUOBMDBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689584 |

Source

|

| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261964-03-7 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-chloro-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

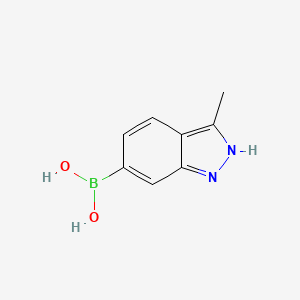

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

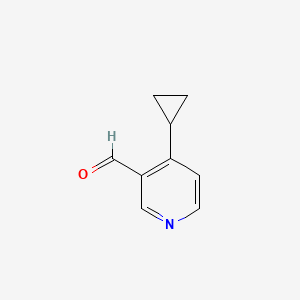

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)

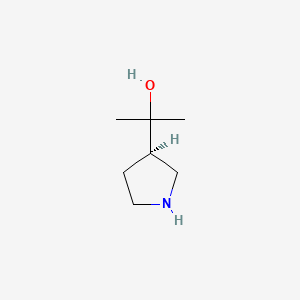

![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)